lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate
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Overview
Description
Lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate is a chemical compound with the molecular formula C5H6N2O3SLi. It is a lithium salt of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid. This compound is known for its unique structural features, which include a thiadiazole ring, a methyl group, and a lithium ion.
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole nucleus have been known to interact with a variety of biological targets .
Mode of Action
It’s known that thiadiazole derivatives can act as bidentate ligands, coordinating through the nitrogen atom . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiadiazole derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the broad range of activities associated with thiadiazole derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate typically involves the reaction of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid with a lithium-containing reagent. One common method involves the neutralization of the acid with lithium hydroxide (LiOH) in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The acetate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiadiazole derivatives.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid: The parent acid of the lithium salt.
5-methyl-1,3,4-thiadiazole-2-thiol: A thiol derivative of the thiadiazole ring.
5-methyl-1,3,4-thiadiazole-2-sulfonic acid: An oxidized derivative of the thiadiazole ring.
Uniqueness
Lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The combination of the thiadiazole ring and the lithium ion makes this compound particularly interesting for various applications .
Properties
IUPAC Name |
lithium;2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S.Li/c1-3-6-7-5(11-3)10-2-4(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYNSIKEODSORL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN=C(S1)OCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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